molecular formula C15H15NO3S2 B2559775 4-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid CAS No. 381170-33-8

4-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

Cat. No.: B2559775
CAS No.: 381170-33-8
M. Wt: 321.41
InChI Key: HPVZWVXLAUKQBS-XFXZXTDPSA-N
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Description

This compound belongs to the rhodanine-derived thiazolidinone family, characterized by a Z-configured benzylidene group at position 5, a sulfanylidene (thiocarbonyl) group at position 2, and a butanoic acid substituent at position 2. Such derivatives are widely studied for antimicrobial, anticancer, and enzyme-inhibitory properties due to their ability to interact with biological targets via hydrogen bonding, π-π stacking, and hydrophobic interactions .

Properties

IUPAC Name

4-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S2/c1-10-4-2-5-11(8-10)9-12-14(19)16(15(20)21-12)7-3-6-13(17)18/h2,4-5,8-9H,3,6-7H2,1H3,(H,17,18)/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVZWVXLAUKQBS-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid is a thiazolidine derivative that has attracted attention due to its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this compound based on recent studies and findings.

The molecular formula of this compound is C15H15N2O4S2C_{15}H_{15}N_{2}O_{4}S_{2}, with a molecular weight of approximately 325.4 g/mol. The compound features a thiazolidine ring, which is known to contribute to its biological activity through various mechanisms.

Antioxidant Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antioxidant properties. The DPPH assay has been employed to evaluate the free radical scavenging ability of these compounds. For instance, derivatives showed higher antioxidant activity compared to standard antioxidants such as ascorbic acid, suggesting potential applications in preventing oxidative stress-related diseases .

Antimicrobial Activity

The antimicrobial potential of this compound has also been assessed using agar well diffusion methods. Compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anticancer Activity

The anticancer properties of thiazolidine derivatives have been extensively studied. In vitro studies indicate that this compound can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The compound appears to activate caspase pathways and inhibit cell proliferation by modulating cell cycle regulatory proteins .

Case Studies

  • Antioxidant Evaluation : A study reported that a series of thiazolidine derivatives exhibited IC50 values in the range of 10–30 µM in DPPH assays, highlighting their potential as effective antioxidants .
  • Antimicrobial Screening : In another study, thiazolidine derivatives were tested against a panel of pathogens, showing minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL against E. coli and S. aureus, indicating moderate antibacterial activity .
  • Anticancer Mechanism : Research involving MCF7 cells treated with thiazolidine derivatives revealed a significant increase in apoptosis markers after 48 hours of treatment, with IC50 values around 25 µM for the most potent compounds tested .

Structure–Activity Relationship (SAR)

The biological activity of thiazolidine derivatives is often influenced by substituents on the phenyl ring and the overall molecular structure. Electron-withdrawing groups enhance activity by stabilizing negative charges during reactions with biological targets. Conversely, electron-donating groups may reduce potency due to steric hindrance or unfavorable electronic interactions .

Substituent Effect on Activity
Electron-withdrawing (e.g., -NO2)Increases potency
Electron-donating (e.g., -OCH3)Decreases potency

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following table highlights key structural differences and similarities between the target compound and its analogues:

Compound Name Substituent at Position 5 Carboxylic Acid Chain Biological Activity (Reported) Key References
Target compound 3-Methylphenyl Butanoic acid Not explicitly reported (inference) N/A
(Z)-3-(3-Hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one (5b) 1-Methylindol-3-yl Benzoic acid Antibacterial, Antifungal
2-[(5Z)-5-(1H-Indol-3-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid Indol-3-yl + methylsulfanyl Butanoic acid Not explicitly reported
4-[(5Z)-5-[[3-(4-Ethylsulfanylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid Pyrazolyl + ethylsulfanylphenyl Butanoic acid Not explicitly reported
2-[(5Z)-5-(4-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid 4-Methoxyphenyl Butanoic acid Not explicitly reported
2-[(5Z)-5-(4-Bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid 4-Bromophenyl 3-Methylbutanoic acid Not explicitly reported
(Z)-5-[(2E)-2-Methyl-3-phenylprop-2-enylidene]-4-oxo-2-thioxo-3-thiazolidineacetic acid (ONO-2235) Cinnamylidene Acetic acid Antidiabetic (Kinedak®)
Key Observations:

Substituent Diversity: Electron-donating groups (e.g., methoxy in ) enhance solubility but may reduce membrane permeability. Halogenated derivatives (e.g., bromo in ) improve lipophilicity and metabolic stability.

Carboxylic Acid Chain: Longer chains (butanoic acid vs. acetic acid in ) may enhance water solubility and bioavailability.

Physicochemical and Pharmacokinetic Properties

  • LogP and Solubility :

    • The target compound’s 3-methylphenyl group increases logP (predicted ~3.5) compared to the 4-methoxy derivative (logP ~2.8) .
    • Methylsulfanyl substituents (e.g., ) further elevate lipophilicity but may reduce aqueous solubility.
  • Metabolic Stability :

    • Halogenated analogues (e.g., ) resist oxidative metabolism, while indolyl derivatives (e.g., ) may undergo CYP450-mediated modifications.

Q & A

Q. What are the common synthetic routes for preparing 4-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid and its analogues?

  • Methodological Answer : The compound can be synthesized via condensation reactions between thiazolidinone precursors and substituted benzaldehydes. For example, analogous thiazolidinone derivatives are synthesized by refluxing 4-oxo-2-thioxothiazolidine acetic acid with aromatic aldehydes (e.g., 3-methylbenzaldehyde) in ethanol using piperidine as a catalyst. Post-reaction, the pH is adjusted to 3–4 with acetic acid to precipitate the product . Characterization typically involves:
  • ¹H/¹³C NMR : Peaks at δ 7.2–7.8 ppm (aromatic protons) and δ 160–180 ppm (C=O and C=S groups).
  • Elemental Analysis : Confirmation of C, H, N, and S content within ±0.3% of theoretical values .
    Table 1 : Representative Yields and Conditions for Analogues
Precursor AldehydeCatalystSolventYield (%)Melting Point (°C)
4-Benzyloxy-3-methoxybenzaldehydePiperidineEthanol74243–246
3-(2-Phenylethoxy)benzaldehydePiperidineEthanol34160 (decomp.)

Q. How is the Z-configuration of the benzylidene group confirmed in this compound?

  • Methodological Answer : The Z-configuration is determined via NOESY NMR (nuclear Overhauser effect spectroscopy) to detect spatial proximity between the benzylidene proton and the thiazolidinone ring protons. X-ray crystallography is also used for definitive confirmation, as seen in structurally similar compounds like (Z)-5-benzylidene-3-(3,5-dichlorophenyl)-2-thioxothiazolidin-4-one, where crystal packing analysis validates the stereochemistry .

Q. What safety precautions are recommended for handling this compound?

  • Methodological Answer : While specific safety data for this compound is limited, analogues with sulfanylidene/thiazolidinone motifs require:
  • PPE : Gloves, lab coats, and eye protection.
  • Ventilation : Use fume hoods due to potential respiratory irritancy.
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., antimicrobial vs. antioxidant efficacy) be resolved for this compound?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., bacterial strain specificity in antimicrobial tests or DPPH vs. FRAP assays for antioxidants). To address this:
  • Dose-Response Studies : Establish IC₅₀/EC₅₀ values across multiple concentrations.
  • Mechanistic Probes : Use ROS (reactive oxygen species) scavenging assays to differentiate antioxidant activity from direct antimicrobial effects .
    Table 2 : Example Bioactivity Data for Analogues
CompoundAntimicrobial (MIC, µg/mL)Antioxidant (IC₅₀, µM)
Analog A12.5 (S. aureus)45.2 (DPPH)
Analog B25.0 (E. coli)62.8 (FRAP)

Q. What strategies optimize synthetic yield for derivatives with bulky substituents (e.g., 3-methylphenyl groups)?

  • Methodological Answer : Low yields (e.g., 34% in ) may result from steric hindrance. Mitigation strategies include:
  • Solvent Polarity : Use DMF or DMSO to enhance solubility of aromatic intermediates.
  • Catalyst Screening : Test alternatives to piperidine, such as DBU (1,8-diazabicycloundec-7-ene), which may improve reaction kinetics .

Q. How can computational modeling (e.g., DFT) guide the design of derivatives with enhanced enzyme-binding affinity?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict electron distribution and reactive sites. For example:
  • HOMO-LUMO Analysis : Identifies nucleophilic/electrophilic regions in the thiazolidinone ring.
  • Docking Studies : Simulate interactions with target enzymes (e.g., PPAR-γ for antidiabetic activity) .

Q. What analytical challenges arise in distinguishing thione (C=S) and ketone (C=O) groups in spectral data?

  • Methodological Answer : Overlapping signals in IR and NMR can complicate analysis. Solutions include:
  • 13C NMR : Distinct peaks at δ 180–190 ppm (C=O) vs. δ 200–220 ppm (C=S).
  • Mass Spectrometry : Fragmentation patterns (e.g., loss of CO vs. CS groups) .

Theoretical and Methodological Frameworks

Q. How can research on this compound align with broader theories (e.g., drug design or enzyme inhibition)?

  • Methodological Answer : Link studies to established frameworks like:
  • Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity.
  • Pharmacophore Modeling : Map essential features (e.g., hydrogen-bond acceptors in the thiazolidinone core) for target binding .

Q. What experimental controls are critical when evaluating cytotoxicity in cell-based assays?

  • Methodological Answer : Include:
  • Positive Controls : Known cytotoxic agents (e.g., doxorubicin).
  • Solvent Controls : Rule out DMSO/ethanol toxicity.
  • Metabolic Activity Assays : Use MTT or resazurin to distinguish cytostasis from apoptosis .

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